Troxipide

概要

説明

Troxipide is a systemic non-antisecretory gastric cytoprotective agent with anti-ulcer, anti-inflammatory, and mucus-secreting properties. It is used primarily in the treatment of gastroesophageal reflux disease and gastric ulcers. This compound is known for its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum .

準備方法

合成経路と反応条件: トロキサイドは、3,4,5-トリエトキシ-N-[(3RS)-ピリジン-3-イル]ベンズアミドを水素化する反応によって合成することができます . この反応条件は、通常、制御された温度と圧力下で水素化触媒を使用することを含み、目的の生成物を得るために使用されます。

工業的生産方法: 産業的な設定では、トロキサイドは同様の合成経路を用いて、より大規模に生産されます。 このプロセスには、最終生成物の純度と一貫性を確保するために、高速液体クロマトグラフィー (HPLC) の使用が含まれています .

化学反応の分析

反応の種類: トロキサイドは、次のような様々な化学反応を起こします。

酸化: トロキサイドは、酸化されて異なる代謝産物を形成することができます。

還元: この化合物は、特定の条件下で還元されて、異なる誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、置換反応で使用されます。

主要な生成物: これらの反応によって生成される主要な生成物には、トロキサイドのコア構造を保持しながら、異なる薬理学的特性を示す、様々な代謝産物や誘導体が含まれます .

4. 科学的研究への応用

トロキサイドは、幅広い科学的研究への応用があります。

化学: 胃保護剤の研究におけるモデル化合物として使用されます。

生物学: トロキサイドは、胃粘膜保護への影響と様々な生物学的経路との相互作用について研究されています。

医学: この化合物は、胃潰瘍や胃食道逆流症の治療における治療の可能性について、広く研究されています。

産業: トロキサイドは、経口薬のバイオアベイラビリティと有効性を向上させるための胃滞留性薬物送達システムの製剤に使用されています

科学的研究の応用

Troxipide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of gastric cytoprotective agents.

Biology: this compound is studied for its effects on gastric mucosal protection and its interaction with various biological pathways.

Medicine: The compound is extensively researched for its therapeutic potential in treating gastric ulcers and gastroesophageal reflux disease.

Industry: this compound is used in the formulation of gastroretentive drug delivery systems to improve the bioavailability and efficacy of oral medications

作用機序

トロキサイドは、胃腸管の受容体と相互作用することにより作用し、胃粘膜の完全性を高める保護メカニズムの活性化につながります。このメカニズムは、炎症の軽減と治癒の改善に寄与します。 この化合物は、粘液、重炭酸塩、リン脂質の分泌を増加させ、粘膜血流量を高め、上皮修復と粘膜治癒を促進する、細胞保護性プロスタグランジンの産生を刺激します .

類似の化合物:

ミソプロストール: 粘液と重炭酸塩の分泌を刺激する、別の胃保護剤。

スクラルファート: 胃粘膜に保護層を形成する。

プロトンポンプ阻害剤 (オメプラゾールなど): 胃酸分泌を抑制しますが、トロキサイドと同じ細胞保護作用はありません.

トロキサイドの独自性: トロキサイドは、胃や十二指腸のpHに関係なく、胃粘膜を保護する能力において独特です。 プロトンポンプ阻害剤とは異なり、トロキサイドは胃酸分泌を抑制するのではなく、胃粘膜の自然な保護メカニズムを強化します .

類似化合物との比較

Misoprostol: Another gastric cytoprotective agent that stimulates mucus and bicarbonate secretion.

Sucralfate: Forms a protective barrier on the gastric mucosa.

Proton Pump Inhibitors (e.g., Omeprazole): Reduce gastric acid secretion but do not have the same cytoprotective properties as troxipide.

Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .

生物活性

Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.

Pharmacokinetics

Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 150.7 |

| T_max (hours) | 2.5 |

| Half-life (hours) | 6.4 |

| Volume of distribution (L/kg) | 0.8 |

| Clearance (L/h) | 4.5 |

Pharmacodynamics

This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:

- Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.

- Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

- Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .

Clinical Efficacy

This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.

Case Study Overview

- This compound vs. Ranitidine :

- This compound vs. Rabeprazole :

Table 2: Clinical Outcomes from Trials

| Treatment | Complete Healing (%) | Symptom Relief (%) |

|---|---|---|

| This compound | 88.14 | 70.42 |

| Ranitidine | 56.36 | 19.72 |

| Rabeprazole | 76 | Not specified |

Safety Profile

This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.

特性

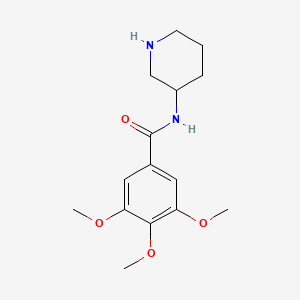

IUPAC Name |

3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIITVVESCNIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023725 | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30751-05-4 | |

| Record name | Troxipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。